molecular formula C15H30N4O2 B7434734 1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea

1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea

Cat. No. B7434734
M. Wt: 298.42 g/mol
InChI Key: BSSAPEVBNGTWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea, commonly known as ADU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU belongs to the class of urea-containing compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

ADU exerts its effects by binding to and activating the STING protein, which leads to the production of type I interferons and other cytokines. This, in turn, activates the immune system and helps in the clearance of viral and bacterial infections. ADU has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ADU has been shown to exhibit various biochemical and physiological effects. It has been found to activate the immune system by inducing the production of type I interferons and other cytokines. ADU has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ADU has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ADU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ADU is also stable and can be stored for extended periods without degradation. However, ADU has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of ADU. One potential area of research is the development of ADU-based therapies for the treatment of viral and bacterial infections. Another area of research is the use of ADU as an anti-cancer agent. Additionally, the development of more potent and selective STING agonists based on the structure of ADU is an area of active research.
Conclusion:
In conclusion, 1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has several advantages for use in lab experiments, but also has certain limitations. There are several future directions for the study of ADU, including the development of ADU-based therapies for the treatment of viral and bacterial infections and the use of ADU as an anti-cancer agent.

Synthesis Methods

The synthesis of ADU involves the reaction of 1-acetylpiperidine-4-carboxylic acid with 1-amino-2,4-dimethylpentane-2-ol, followed by the addition of isobutyl isocyanate. The resulting product is then purified using standard techniques such as column chromatography and recrystallization.

Scientific Research Applications

ADU has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has also been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response to viral and bacterial infections.

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O2/c1-11(2)9-15(4,10-16)18-14(21)17-13-5-7-19(8-6-13)12(3)20/h11,13H,5-10,16H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSAPEVBNGTWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)NC(=O)NC1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea

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